molecular formula C14H19N7O2 B11262338 N~2~-(3-aminopropyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-aminopropyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11262338
M. Wt: 317.35 g/mol
InChI Key: HCZDSMLFXWOEFP-UHFFFAOYSA-N
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Description

N2-(3-AMINOPROPYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-AMINOPROPYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a pyrimidine derivative with appropriate amine and nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N2-(3-AMINOPROPYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N2-(3-AMINOPROPYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-AMINOPROPYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3-AMINOPROPYL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H19N7O2

Molecular Weight

317.35 g/mol

IUPAC Name

2-N-(3-aminopropyl)-4-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H19N7O2/c1-9-4-2-5-10(8-9)18-13-11(21(22)23)12(16)19-14(20-13)17-7-3-6-15/h2,4-5,8H,3,6-7,15H2,1H3,(H4,16,17,18,19,20)

InChI Key

HCZDSMLFXWOEFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN

Origin of Product

United States

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